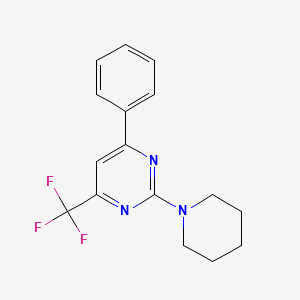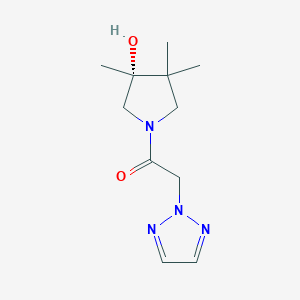
4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those structurally related to 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine, often involves multistep reactions with specific reagents and conditions aimed at introducing or modifying functional groups. Techniques such as modified Chichibabin pyridine synthesis, catalytic reduction, and cyclo-condensation reactions have been employed for the synthesis of related compounds, showcasing the complexity and versatility of synthetic routes available for such molecules (Wang et al., 2008); (Zanatta et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine, is characterized by the presence of pyrimidine rings, phenyl groups, and trifluoromethyl groups, often leading to unique chemical and physical properties. Structural analyses such as NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds, providing insights into their structural features and the impact of specific substituents on their overall properties (Huang et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclo-condensations, and annulation reactions, which can significantly alter their chemical behavior and applications. The reactivity of specific atoms or groups within the molecule, such as chlorine atoms or piperidinyl groups, plays a crucial role in determining the outcomes of these reactions (Mikhaleva et al., 1979).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical transparency, are influenced by their molecular structure and the presence of specific functional groups. Studies have shown that these compounds can exhibit good solubility in organic solvents, high thermal stability, and excellent optical properties, making them suitable for various applications in materials science (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine and related compounds, such as reactivity towards nucleophiles, electrophiles, and other reagents, are central to their applications in organic synthesis and chemical modifications. The presence of trifluoromethyl groups, in particular, can significantly affect the electron distribution within the molecule, influencing its reactivity and interactions with other chemical species (Takahashi et al., 2004).
Propiedades
IUPAC Name |
4-phenyl-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)14-11-13(12-7-3-1-4-8-12)20-15(21-14)22-9-5-2-6-10-22/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMKALYDFYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5658576.png)
![methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5658580.png)
![8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5658584.png)


![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)
![2-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5658662.png)
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
![N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5658672.png)

![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5658686.png)
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)